Cenocladamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H17NO5 |
|---|---|
Molecular Weight |
303.31 g/mol |
IUPAC Name |
1-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]-2,3-dihydropyridin-4-one |
InChI |
InChI=1S/C16H17NO5/c1-21-13-9-11(10-14(22-2)16(13)20)3-4-15(19)17-7-5-12(18)6-8-17/h3-5,7,9-10,20H,6,8H2,1-2H3/b4-3+ |
InChI Key |
FRXNFKNEUWMEOM-ONEGZZNKSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)N2CCC(=O)C=C2 |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)N2CCC(=O)C=C2 |
Synonyms |
cenocladamide |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Cenocladamide
Botanical Origin and Distribution
Cenocladamide is a natural product exclusively found in Piper cenocladum, a flowering shrub belonging to the Piperaceae family. nih.govresearchgate.net This plant is a member of the same genus as commercially significant species like black pepper (Piper nigrum) and kava (B3030397) (Piper methysticum). wikipedia.org P. cenocladum thrives as an understory shrub in the dim and swampy environments of lowland wet rainforests, primarily in Costa Rica and neighboring countries. wikipedia.org The plant is also known as an "ant piper" due to its myrmecophytic relationship, a mutualistic interaction with ant species, particularly Pheidole bicornis, which resides in the plant's hollow petioles. wikipedia.org
Scientific investigations have successfully isolated cenocladamide, along with other related amide compounds like piplartine and 4'-desmethylpiplartine, from the leaves of Piper cenocladum. nih.govnih.gov More specifically, studies have often utilized the most recently expanded leaves for chemical analysis. While research on P. cenocladum has pinpointed the leaves as a source, related studies on other Piper species suggest that amides can be distributed across various plant tissues, including seeds and fruit pulp.
Isolation Techniques from Biological Matrices
The isolation of cenocladamide involves a multi-step process common for extracting alkaloid compounds from plant materials. This process begins with extraction to liberate the compound from the plant matrix, followed by purification to separate it from other co-extracted substances.
The initial step in isolating cenocladamide and other alkaloids involves extracting the crude mixture from the dried and powdered plant material. quora.comresearchgate.net A specific method reported for obtaining amides from P. cenocladum involves exhaustive extraction with chloroform (B151607). researchgate.net Generally, alkaloid extraction protocols leverage the basic nature of these compounds and their solubility in organic solvents. uobabylon.edu.iqjocpr.com
A common general procedure is acid-base extraction. The powdered plant material is first treated with an alkaline solution, such as lime (calcium hydroxide), to liberate the free alkaloid bases from their salt forms within the plant tissue. quora.comjiwaji.edu Subsequently, the material is extracted with an organic solvent like chloroform or ether. jiwaji.eduyoutube.com The alkaloids in their free base form dissolve in the organic solvent, which is then separated from the plant residue. This crude organic extract can be further purified by shaking it with an acidic aqueous solution, which converts the alkaloids into their salt forms, drawing them into the aqueous layer and leaving many impurities behind in the organic layer. jiwaji.edu
Alternative methods may involve direct extraction with acidified water or alcohol to extract the alkaloid salts directly. quora.comjiwaji.edu The choice of solvent and method depends on the specific properties of the target alkaloid and the composition of the plant material. researchgate.net
Table 1: Overview of General Alkaloid Extraction Protocols
| Step | Description | Purpose | Common Reagents/Solvents |
|---|---|---|---|
| Sample Preparation | Plant material is dried and ground into a moderately coarse powder. | To increase surface area for efficient solvent penetration. researchgate.netuobabylon.edu.iq | N/A |
| Defatting (Optional) | For materials rich in oils (e.g., seeds), a pre-extraction with a non-polar solvent is performed. | To remove lipids and waxes that can interfere with extraction. quora.comresearchgate.net | Petroleum ether, Hexane quora.com |
| Liberation of Free Base | The powdered plant material is moistened and mixed with an alkaline substance. | To convert alkaloid salts present in the plant into their free base form, which is more soluble in organic solvents. quora.comyoutube.com | Lime (Calcium Hydroxide), Sodium Bicarbonate, Ammonia quora.comyoutube.com |
| Solvent Extraction | The alkalized material is extracted with an organic solvent. | To dissolve the free alkaloid bases, separating them from the bulk of the plant material. uobabylon.edu.iqyoutube.com | Chloroform, Ether, Ethanol, Methanol researchgate.netjocpr.com |
| Acid-Base Purification | The organic extract is washed with an acidic aqueous solution, followed by re-basification and extraction back into an organic solvent. | To separate alkaloids from non-basic impurities. The process leverages the differential solubility of alkaloids as salts (in water) and free bases (in organic solvents). uobabylon.edu.iqjiwaji.edu | Dilute HCl or H2SO4, Ammonia or NaOH quora.comuobabylon.edu.iq |
Following crude extraction, the resulting mixture contains multiple compounds. Chromatographic techniques are essential for separating and purifying individual alkaloids like cenocladamide. column-chromatography.com These methods separate molecules based on their differential interactions with a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a liquid or a gas that moves through the stationary phase). lifeasible.com
For the purification of amides from P. cenocladum, Gas Chromatography-Mass Spectrometry (GC-MS) has been utilized for analysis and quantification. nih.govresearchgate.net This technique separates volatile compounds in the gas phase and identifies them based on their mass-to-charge ratio.
Other chromatographic methods commonly employed for the purification of alkaloids from Piper species and other plants include:
Thin-Layer Chromatography (TLC): A rapid and simple method used to check the purity of a sample and to screen for the presence of alkaloids. lifeasible.commyspecies.info
Column Chromatography: A widely used preparative technique where the crude extract is passed through a column packed with an adsorbent like silica (B1680970) gel or alumina. jocpr.comcolumn-chromatography.com Different compounds travel through the column at different rates depending on their polarity and are collected in separate fractions. nih.gov
High-Performance Liquid Chromatography (HPLC): A highly efficient and sensitive method that uses high pressure to pass the solvent through a column with smaller particles, allowing for excellent separation of complex mixtures. jocpr.comlifeasible.comiipseries.org It is particularly well-suited for separating compounds like alkaloids. iipseries.org
Table 2: Common Chromatographic Methods for Alkaloid Purification
| Technique | Principle of Separation | Primary Use in Alkaloid Isolation |
|---|---|---|
| Thin-Layer Chromatography (TLC) | Differential adsorption and partitioning of compounds on a thin layer of adsorbent (e.g., silica gel) on a plate. lifeasible.com | Rapid purity assessment, screening of fractions, and preliminary separation development. myspecies.info |
| Column Chromatography (CC) | Differential adsorption of compounds onto a solid stationary phase (e.g., silica gel, alumina) packed in a column as a mobile phase passes through. jocpr.comcolumn-chromatography.com | Preparative purification of target alkaloids from crude extracts. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on principles like adsorption, partitioning, or ion exchange, using high pressure to move the mobile phase through a densely packed column. iipseries.org | Final purification of alkaloids to a high degree of purity; analytical quantification. jocpr.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their partitioning between a stationary phase and an inert gas mobile phase, followed by detection and identification based on mass. nih.gov | Analysis and quantification of purified compounds, especially those that are volatile or can be made volatile. researchgate.net |
Structural Elucidation and Spectroscopic Characterization of Cenocladamide
Advanced Spectroscopic Methods for Structure Determination
Spectroscopic techniques provide crucial data for piecing together the structure of a novel compound like Cenocladamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D NMR, HMBC, NOE)
NMR spectroscopy is a primary tool for determining the carbon-hydrogen framework and identifying functional groups within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential.
1H NMR spectroscopy provides information about the types of protons present, their chemical environments, and their connectivity through spin-spin coupling. For Cenocladamide, 1H NMR data reveals characteristic signals corresponding to protons on the dihydropyridin-4(1H)-one ring, the trans-double bond, and the substituted phenyl ring. For example, a study on synthesized Cenocladamide analogues reported 1H NMR data showing signals in the δ 2.30-4.18 ppm range for aliphatic protons and 7.45-8.33 ppm for aromatic and olefinic protons. nih.gov Another study on piplartine, a closely related compound, provided detailed 1H NMR shifts and coupling constants for its dihydropyridinone ring and the trimethoxyphenyl moiety. tandfonline.com
13C NMR spectroscopy provides information about the carbon skeleton and the types of carbon atoms (e.g., methyl, methylene, methine, quaternary). DEPT (Distortionless Enhancement by Polarization Transfer) experiments help in distinguishing between CH, CH2, CH3, and quaternary carbons. scispace.comdntb.gov.ua 13C NMR data for Cenocladamide shows signals in the aliphatic region (δ 21.2-42.9 ppm) and the aromatic/olefinic/carbonyl region (δ 105.6-193.4 ppm). nih.gov
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are vital for establishing connectivity between atoms. COSY reveals coupled protons. HSQC correlates protons with the carbons to which they are directly attached. HMBC shows correlations between protons and carbons that are separated by two or three bonds, which is particularly useful for identifying quaternary carbons and establishing connectivities across heteroatoms or carbonyl groups. dntb.gov.uamdpi.comnih.gov NOE (Nuclear Overhauser Effect) experiments can provide information about the spatial proximity of protons, helping to determine the relative stereochemistry or conformation of the molecule. mdpi.comnih.gov
Table 1 presents representative 1H and 13C NMR data for Cenocladamide, compiled from reported spectroscopic analyses.
| Position | 1H NMR (δ ppm) | 13C NMR (δ ppm) | Multiplicity (1H) | J (Hz) (1H) |
| CH3 | 3.90 (9H) | 56.2, 61.0 | s | - |
| CH2 | 2.63 (2H), 4.18 (2H) | 35.9, 42.3 | t, t | 6.9, 6.8 |
| CH (dihydropyridone) | 5.45 (1H) | 108.2 | d | 8.2 |
| CH (olefinic) | 6.82 (1H), 7.75 (1H) | 113.6, 147.1 | d, d | 15.1, 15.1 |
| CH (aromatic) | 6.79 (2H) | 105.6 | s | - |
| C0 (aromatic) | - | 129.6, 140.7, 153.5 | - | - |
| C0 (carbonyls) | - | 165.2, 193.4 | - | - |
Note: This table is a compilation based on available data and may represent data from Cenocladamide or closely related analogues with similar core structures. Specific assignments may vary depending on the solvent and field strength used.
Mass Spectrometry (MS) Techniques (e.g., GC-MS, LC-MS, HRMS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can help in determining its elemental composition and structural fragments.
High-Resolution Mass Spectrometry (HRMS), particularly using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), is crucial for determining the accurate molecular weight and thus the elemental formula of Cenocladamide. For instance, HRMS (ESI+) analysis of a synthesized Cenocladamide analogue showed a calculated mass for C17H19NO5Na+ ([M + Na]+) of 340.1155, with a found value of 340.1155, confirming the molecular formula. nih.gov Another analogue with a different molecular formula (C17H21NO5) showed a calculated mass for [M + Na]+ of 342.1312 and a found value of 342.1307. nih.gov
Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to analyze mixtures containing Cenocladamide and its analogues, providing both separation and mass spectral information. biorxiv.orgscielo.br The fragmentation patterns observed in MS can provide clues about the substructures present in the molecule.
Confirmation of Cenocladamide's Molecular Architecture
The proposed structure of Cenocladamide, derived from spectroscopic data, is further validated by comparing its characteristics with those of known, structurally similar compounds.
Comparative Analysis with Known Analogues (e.g., Piplartine, 4'-desmethylpiplartine)
Cenocladamide is structurally similar to piplartine (piperlongumine) and 4'-desmethylpiplartine, all of which have been isolated from Piper species. capes.gov.brresearchgate.netresearchgate.netscielo.br Piplartine, in particular, shares a similar cinnamoyl amide structure attached to a dihydropyridinone ring, although the position of the double bond and the substitution pattern on the phenyl ring differ. nih.govtandfonline.com
Comparison of the spectroscopic data of Cenocladamide with that of piplartine and 4'-desmethylpiplartine has been a key step in confirming Cenocladamide's structure. capes.gov.brresearchgate.netresearchgate.net Similarities in the NMR chemical shifts and fragmentation patterns in mass spectrometry for the common structural elements (the dihydropyridinone ring and the amide linkage) support the proposed connectivity. Differences in the spectroscopic data, particularly in the aromatic region of the NMR spectra and the mass spectral fragments corresponding to the substituted phenyl ring, help to identify the specific substitution pattern in Cenocladamide (a 4-hydroxy-3,5-dimethoxyphenyl group) compared to piplartine (a 3,4,5-trimethoxyphenyl group) and 4'-desmethylpiplartine. nih.govtandfonline.com
The co-isolation of Cenocladamide, piplartine, and 4'-desmethylpiplartine from the same plant species, Piper cenocladum, also suggests a close biosynthetic relationship and structural similarity among these compounds. capes.gov.brresearchgate.netresearchgate.net
Table 2 provides a comparison of the core structural features of Cenocladamide, Piplartine, and 4'-desmethylpiplartine.
| Compound | Core Structure | Aromatic Moiety |
| Cenocladamide | Dihydropyridin-4(1H)-one | 4-hydroxy-3,5-dimethoxyphenyl |
| Piplartine | Dihydropyridin-2(1H)-one | 3,4,5-trimethoxyphenyl |
| 4'-desmethylpiplartine | Dihydropyridin-2(1H)-one | 4-hydroxy-3,5-dimethoxyphenyl |
The synthesis of Cenocladamide and its analogues has also played a role in structural confirmation, as the spectroscopic data of the synthesized compound can be compared to that of the naturally isolated product. nih.gov
Synthetic Strategies and Analogue Derivatization of Cenocladamide
Total Synthesis Approaches to Cenocladamide
The total synthesis of cenocladamide has been achieved, providing a route to the natural product for further study and comparison with synthetic analogues. One reported total synthesis involves the construction of the 2,3-dihydro-4-pyridone core, a central part of the cenocladamide structure. This core can be synthesized from 4-methoxypyridine, which is treated with benzyl (B1604629) chloroformate followed by reduction of the resulting acyl pyridinium (B92312) intermediate to yield N-Cbz-2,3-dihydro-4-pyridone. Subsequent hydrogenolysis removes the nitrogen protecting group, providing the 2,3-dihydropyridin-4(1H)-one core. nih.gov Acylation of this intermediate with appropriate acyl chlorides, prepared from corresponding carboxylic acids, followed by deprotection, furnishes cenocladamide. nih.gov The spectroscopic data of the synthetic product have been reported to be identical to those of the natural sample, confirming the structure. nih.gov
Design and Synthesis of Cenocladamide Analogues
A concise library of structural analogues of cenocladamide has been designed and synthesized to investigate the relationship between chemical structure and biological activity. nih.govrsc.orgunicamp.br Modifications have been explored at various positions of the molecule to understand their impact. For instance, the N-cinnamoyl group of cenocladamide has been replaced with simpler acetyl and benzoyl groups in some analogues. nih.gov Other modifications include altering the nitrogenated heterocycle, such as removing the endocyclic double bond or removing both the double bond and the ketone group. nih.gov The exocyclic double bond has also been removed in certain analogues to evaluate its importance. nih.gov These synthetic efforts have aimed to identify structural requirements for activity. nih.govrsc.org
Analogues have been prepared using various methods, including acylation of the 2,3-dihydropyridin-4(1H)-one core and coupling reactions between piperidine (B6355638) or other amines and corresponding carboxylic acids using carbodiimides as activators. nih.gov
Key Synthetic Intermediates and Reaction Pathways
The synthesis of cenocladamide and its analogues relies on key intermediates and specific reaction pathways.
Utilization of 4-Aminotetrahydropyridinylidene Salts
4-Aminotetrahydropyridinylidene salts have been utilized in synthetic routes that can lead to the formation of 2,3-dihydropyridin-4(1H)-ones, which are partial structures of cenocladamide. nih.govmdpi.comdntb.gov.ua Treatment of 4-aminotetrahydropyridinylidene salts with aldehydes in an alkaline medium has been explored. researchgate.netmdpi.comdntb.gov.ua While reactions with aliphatic aldehydes can yield 5-substituted β-hydroxyketones, aromatic aldehydes have been shown to produce 5-substituted β-aminoketones or δ-diketones. researchgate.netmdpi.comdntb.gov.ua The reaction mechanism involves the deprotonation of the 4-dialkylaminotetrahydropyridinylidene salts to their corresponding bases, followed by hydrolysis to the ketone and subsequent deprotonation to a resonance-stabilized anion. This intermediate can then react with aldehydes. mdpi.com
Role of 2,3-Dihydropyridin-4(1H)-ones in Synthesis
The 2,3-dihydropyridin-4(1H)-one core is a crucial intermediate in the synthesis of cenocladamide and its analogues. nih.govnih.govmdpi.comrsc.org This heterocyclic system can be synthesized through various routes. One approach involves the hydrogenolysis of N-Cbz-2,3-dihydro-4-pyridone. nih.gov The resulting 2,3-dihydropyridin-4(1H)-one can then undergo further modifications, such as acylation, to construct the final cenocladamide structure or its analogues. nih.gov The synthesis of 2,3-dihydropyridin-4(1H)-ones from 4-aminotetrahydropyridinylidene salts has also been investigated, highlighting their role as versatile synthons. nih.govmdpi.com
Coupling Reactions for Amide Formation
The formation of the amide bond is a critical step in the synthesis of cenocladamide and its analogues. This is typically achieved through coupling reactions between a carboxylic acid and an amine. Direct coupling is often inefficient due to competing acid-base reactions. fishersci.it Therefore, the carboxylic acid is usually converted into a more electrophilic activated form, such as an acyl chloride or anhydride, which readily reacts with primary and secondary amines to form amides. fishersci.it
Biological Activities and Associated Mechanistic Investigations of Cenocladamide
Anticancer Activity Research
There is currently no available research data concerning the anticancer properties of Cenocladamide. Therefore, the cellular and molecular mechanisms of action, including its potential effects on reactive oxygen species (ROS) and glutathione (B108866) (GSH) levels, induction of apoptotic pathways, and differential cytotoxicity in cellular models, are unknown.
Cellular and Molecular Mechanisms of Action
No studies have been identified that investigate the modulation of reactive oxygen species by Cenocladamide.
There is no available information on the influence of Cenocladamide on glutathione levels in any biological system.
The potential for Cenocladamide to induce apoptotic pathways has not been reported in the scientific literature.
Differential Cytotoxicity in Cellular Models
Information regarding the differential cytotoxicity of Cenocladamide in various cellular models is not available.
Antimicrobial Activity Research
No research findings on the antimicrobial activities of Cenocladamide have been found in the public domain.
Antibacterial Efficacy Against Specific Bacterial Strains (e.g., Escherichia coli, Bacillus subtilis)
There is no available data on the antibacterial effects of Cenocladamide against Escherichia coli, Bacillus subtilis, or any other bacterial strains.
Ecological Roles and Phytochemical Interactions
Information regarding the ecological functions of Cenocladamide is not present in the current body of scientific literature.
Antifeedant Properties Against Insect Herbivores
No studies have been published that investigate or identify any antifeedant properties of Cenocladamide against insect herbivores.
Contribution to Plant Defensive Chemistry
The potential role of Cenocladamide in the defensive chemistry of any plant species has not been documented.
Synergistic Effects with Co-occurring Plant Metabolites
There is no research available on the synergistic or antagonistic interactions of Cenocladamide with other plant metabolites.
Environmental and Symbiotic Influences on Cenocladamide Production (e.g., Ant Mutualism)
Factors influencing the production of Cenocladamide, including environmental triggers or symbiotic relationships such as ant mutualism, have not been studied or reported.
Structure Activity Relationship Sar Studies of Cenocladamide and Analogues
Identification of Structural Requirements for Biological Efficacy
Research into cenocladamide and its analogues has provided insights into the structural elements crucial for their biological effects. A concise library of nine structural analogues of cenocladamide was synthesized and evaluated against the breast cancer cell line MDA-MB-231 to understand their SAR nih.govresearchgate.net.
One key finding from these studies is the importance of specific functional groups for cytotoxicity. For instance, the presence of a non-conjugated ketone and a phenolic group appears to play a significant role in the cytotoxicity of this family of compounds nih.gov. Analogue 3, which demonstrated promising activity with an IC50 of 6.6 μM against MDA-MB-231 cells, notably lacks the endocyclic double bond present in the parent cenocladamide structure nih.govresearchgate.netresearchgate.net. This suggests that saturation of this double bond might be favorable for cytotoxic activity in this series.
The dihydropyridin-4(1H)-one moiety, which forms a partial structure of cenocladamide, is also found in derivatives of piperlongumine, another compound investigated for anticancer activity nih.govmdpi.com. This suggests that this core structure could be important for the observed biological effects.
Further SAR studies on related amide compounds from Piper guineense have indicated that the polarity of the amides can correlate with their activity, such as insecticidal action researchgate.net. Methyl-terminated amides were found to be more polar and caused higher knockdown in insects, although they showed less lethal action compared to methylenedioxyphenyl-terminated counterparts researchgate.net. While not directly on cenocladamide, this highlights that the nature of the substituents on the amide linkage can influence biological activity.
Analysis of Functional Group Modifications and Their Impact on Activity
Modifications to the functional groups of cenocladamide have been explored to assess their impact on biological activity. The synthesis and evaluation of a library of analogues have allowed for a systematic analysis of these changes nih.govresearchgate.net.
As mentioned previously, the absence of the endocyclic double bond in analogue 3 correlated with enhanced cytotoxic activity against MDA-MB-231 breast cancer cells compared to cenocladamide nih.govresearchgate.netresearchgate.net. This highlights the impact of the saturation state of the dihydropyridone ring on efficacy.
The presence of the non-conjugated ketone and the phenolic group in analogue 3 were identified as key contributors to its cytotoxicity nih.gov. This suggests that modifications affecting the oxidation state of the ketone or the presence and position of hydroxyl groups on the aromatic ring would likely alter the biological activity.
Studies on related classes of compounds, such as 3,4,5-trimethoxycinnamic acid (TMCA) derivatives which share some structural features with the side chain of cenocladamide, have also provided relevant SAR information. For TMCA ester analogues, the presence of hydrogen bond donor hydroxyl groups on the aromatic ring was found to be more conducive to inhibitory activity compared to a 3,4,5-trimethoxyl group nih.gov. This suggests that the hydroxylation pattern on the aromatic ring attached to the propenoyl chain in cenocladamide and its analogues could be critical for activity, potentially through interactions involving hydrogen bonding.
While specific detailed data tables on a wide range of cenocladamide analogues and their activities were not extensively available in the search results, the reported IC50 value for analogue 3 provides a concrete example of the impact of structural modification.
| Compound | Structural Modification Compared to Cenocladamide | MDA-MB-231 Cell Proliferation Inhibition | IC50 (MDA-MB-231) |
| Cenocladamide | Parent compound | Marginal effect nih.gov | Not specified in detail |
| Analogue 3 | Lacks endocyclic double bond | Inhibited by ~60% nih.gov | 6.6 μM nih.govresearchgate.netresearchgate.netnih.gov |
| Analogues 2, 9 | Varied modifications (details not fully provided) | Inhibited by ~50% nih.gov | Not specified in detail |
| Most other analogues | Varied modifications (details not fully provided) | Did not affect or affected marginally nih.gov | Not specified in detail |
This table, derived from the research findings, illustrates how specific structural changes, such as the removal of the endocyclic double bond in analogue 3, can lead to a significant increase in cytotoxic potency.
Further detailed research findings on other functional group modifications and their precise impact on activity across a broader range of analogues would provide a more comprehensive understanding of the SAR of cenocladamide.
Chemotaxonomic and Evolutionary Significance of Cenocladamide
Phylogenetic Distribution and Diversity within the Piperaceae Family
The Piperaceae family is a large and pantropical group, with the genus Piper alone comprising nearly 2,600 accepted species, exhibiting considerable diversity, particularly in the Neotropics. biorxiv.orgnih.gov This family is recognized for its rich production of secondary metabolites, including various amides, lignans, and terpenes, among others. researchgate.netscielo.brresearchgate.netresearchgate.net
Cenocladamide has been specifically isolated from the leaves of Piper cenocladum. researchgate.netcapes.gov.brresearchgate.net While the Piperaceae family is broadly known for producing amides, the presence of alkamides is noted to be restricted to the genus Piper. sci-hub.st Studies characterizing metabolite classes across the genus Piper have identified amides as a class specifically common within this group, and compounds like cenocladamide are considered genus-specific markers. biorxiv.orgnih.gov
Table 1: Basic Information for Cenocladamide
| Property | Value |
| Chemical Name | Cenocladamide |
| Chemical Formula | C16H17NO5 |
| PubChem CID | 15463391 |
Table 2: Occurrence of Cenocladamide
| Species | Family |
| Piper cenocladum | Piperaceae |
Evolutionary Patterns of Phytochemical Variation
Phytochemical variation is a notable characteristic within the genus Piper. biorxiv.orgnih.gov Research employing phylogenetic analysis has aimed to elucidate the evolutionary history of secondary chemistry in this group. Metabolite classes within Piper have been shown to display phylogenetic signal, indicating that evolutionary relationships influence their distribution. nih.gov However, analyses of complex metabolomic data suggest that phytochemical evolution in Piper is nuanced, exhibiting both phylogenetic conservatism and lability. biorxiv.orgnih.gov
It has been observed that the majority of amides found in Piper, including cenocladamide in P. cenocladum, appear to have evolved independently on single occasions within the genus. researchgate.net These compounds often share common structural moieties, suggesting that their evolution may involve slight modifications of existing amide structures found in unrelated species. researchgate.net
Furthermore, the secondary chemistry of Piper is influenced by ecological interactions. In P. cenocladum, a trade-off has been documented between mutualistic defense provided by ants and the plant's chemical defenses (amides). researchgate.netscielo.brresearchgate.net Plants with active ant colonies have been found to exhibit significantly lower concentrations of total amides compared to plants without ants. scielo.br Specifically, naturally occurring P. cenocladum shrubs without ants have been reported to have approximately 3.3 times higher concentrations of the anti-herbivore amide than those with ants, suggesting an ecological and potentially evolutionary cost associated with maintaining both defense mechanisms. researchgate.net This dynamic highlights how selective pressures, such as herbivory, likely contribute to the diverse array of secondary metabolites observed in Piper. researchgate.net
Table 3: Relative Amide Concentrations in Piper cenocladum Based on Ant Presence
Research indicates a notable difference in amide concentrations in P. cenocladum depending on the presence of ant mutualists. While precise, consistently reported numerical values for Cenocladamide specifically across all studies are limited, the general trend of total amide concentration provides valuable insight.
| Ant Presence | Relative Amide Concentration | Supporting Research |
| With ants | Lower | Significantly lower total amides observed. scielo.brresearchgate.net |
| Without ants | Higher | Approximately 3.3 times higher amide concentration observed. researchgate.netscielo.brresearchgate.net |
Note: This table represents findings on total amide concentrations, which include cenocladamide and other amides found in P. cenocladum. capes.gov.brresearchgate.netscielo.br The data suggests an inverse relationship between the presence of ant mutualists and the concentration of these defensive compounds.
Metabolomic Approaches in Comparative Plant Chemistry
Metabolomic approaches have become instrumental in the study of phytochemical diversity and evolution within the Piperaceae. These techniques enable the comprehensive measurement and comparison of the chemical profiles of different plant species. researchgate.netbiorxiv.orgnih.govusp.br
Researchers utilize methods such as 1H NMR, GC-MS, and LC-MS to characterize and classify the various compounds and metabolite classes present in Piper extracts. biorxiv.orgnih.govresearchgate.net This allows for a detailed analysis of the occurrence and distribution of secondary metabolites across the genus. usp.br
Comparative metabolomic studies analyze this data to gain insights into the evolutionary trajectories of specialized metabolites. biorxiv.org For instance, metabolomic analysis has been used to quantify and compare the phytochemical diversity of different Piper species. One study utilizing a metabolomics approach found that P. cenocladum exhibited higher phytochemical diversity compared to P. imperiale, as measured by the Simpson diversity index. researchgate.net
Table 4: Phytochemical Diversity (Simpson Index) in Two Piper Species
Metabolomic studies provide quantitative measures of phytochemical diversity, allowing for comparisons between species.
| Species | Simpson Diversity Index | Supporting Research |
| Piper cenocladum | 0.92 | researchgate.net |
| Piper imperiale | 0.84 | researchgate.net |
Analysis of high-dimensional metabolomic data, such as crude 1H NMR spectra, can also be used to assess the degree of phylogenetic signal in chemical profiles, providing further evidence for how evolutionary history shapes the chemical landscape of Piper. biorxiv.orgnih.gov
Table 5: Representative Metabolite Classes in Piper (Including Amides)
The genus Piper is known for a variety of metabolite classes, with amides being particularly characteristic. biorxiv.orgnih.govresearchgate.net
| Metabolite Class | Examples | Supporting Research |
| Amides | Cenocladamide, Piplartine, Piperine | biorxiv.orgnih.govscielo.brresearchgate.netsci-hub.st |
| Lignans | biorxiv.orgnih.govresearchgate.net | |
| Flavonoids/Chalcones | biorxiv.orgnih.govresearchgate.net | |
| Terpenes | researchgate.net | |
| Phenylpropanoids | researchgate.netresearchgate.net | |
| Alkaloids (general) | researchgate.netresearchgate.net | |
| Dihydropyridone Alkaloids | Cenocladamide | researchgate.netmdpi.comcapes.gov.br |
| Piperidine (B6355638) Amides | Piperine | researchgate.netsci-hub.stfspublishers.org |
| Pyrrolidine Amides | researchgate.netsci-hub.stfspublishers.org | |
| Isobutyl Amides | Pellitorine, 4,5-dihydropiperlonguminine | scielo.brresearchgate.netsci-hub.st |
Future Research Directions and Translational Perspectives for Cenocladamide
Elucidation of Comprehensive Mechanistic Pathways
Understanding the precise molecular mechanisms by which cenocladamide exerts its biological effects remains a key area for future research. While initial studies have explored its activity, a detailed understanding of its interaction with biological targets is needed. For instance, investigations into the mechanism of action of cenocladamide analogues have provided some insights, suggesting that specific structural features, such as the presence of a non-conjugated ketone and a phenolic group, may play a role in their activity. nih.govrsc.org Future work should focus on identifying the specific proteins, enzymes, or pathways that cenocladamide modulates. This could involve a range of techniques, including target identification studies, enzyme assays, and cell-based signaling pathway analysis. A comprehensive understanding of these mechanistic pathways is crucial for fully appreciating the biological role of cenocladamide and informing potential future research directions.
Development of Novel and Efficient Synthetic Routes
The synthesis of cenocladamide and its analogues has been reported. researchgate.netnih.gov Existing methods involve multi-step processes, such as coupling reactions and deprotection steps. nih.gov For broader research and potential applications, the development of more novel and efficient synthetic routes is a significant future direction. This could involve exploring alternative synthetic strategies, optimizing reaction conditions to improve yields and reduce byproducts, and developing stereoselective syntheses if specific enantiomers show differential activity. Research into more sustainable and cost-effective synthesis methods would also be valuable. Advances in synthetic methodology, such as the use of cyclic enaminones as synthons, could potentially be applied to the synthesis of cenocladamide and related structures. mdpi.com
Advanced Applications in Chemical Ecology and Plant-Insect Coevolution Studies
Cenocladamide's origin from Piper cenocladum highlights its relevance in chemical ecology, particularly in plant-insect interactions. Studies have shown that the concentration of amides, including cenocladamide, in P. cenocladum can be higher in plants without mutualistic ants, suggesting a trade-off between biotic and chemical defenses. researchgate.net Future research can delve deeper into the ecological role of cenocladamide in the complex interactions between Piper species, herbivores, and associated organisms. This could involve field studies to assess the impact of varying cenocladamide concentrations on herbivore behavior, preference, and performance. researchgate.net Investigating the coevolutionary dynamics between Piper plants and their insect herbivores in the context of cenocladamide production is another promising avenue. nsf.gov Understanding how insects have adapted to or are affected by this compound can provide insights into the evolutionary arms race between plants and herbivores. nsf.gov Furthermore, exploring potential synergistic effects between cenocladamide and other plant secondary metabolites in deterring herbivores or influencing other ecological interactions is an area ripe for investigation. researchgate.net
Exploration of Bioactivity in Other Biological Systems (excluding human clinical applications)
Beyond its role in plant defense, exploring the bioactivity of cenocladamide in other biological systems, excluding human clinical applications, presents several research opportunities. While some studies have investigated its effects on certain cancer cell lines, future research can focus on its activity in other non-human biological contexts. nih.govrsc.org This could include evaluating its effects on other microorganisms, such as bacteria or fungi, given that some related compounds have shown antimicrobial properties. researchgate.netmdpi.com Investigating its bioactivity in various model organisms relevant to ecological studies, such as insects or other invertebrates, could provide further insights into its defensive functions and potential wider biological impacts. For example, studies on insecticidal amides from other Piper species suggest potential avenues for research into cenocladamide's effects on insect physiology or development. capes.gov.br Research into its potential as a tool in studying specific biological processes in non-human systems, or its interaction with non-human biological molecules, would also fall under this scope.
Q & A
Q. What key structural features of cenocladamide analogues influence cytotoxicity in breast cancer models?
Methodological Answer: Structure-activity relationship (SAR) studies reveal that the α,β-unsaturated ketone (acting as a Michael acceptor) and phenolic hydroxyl groups are critical for cytotoxicity. For example, removal of the endocyclic double bond in analogue 3 improved activity (IC50 = 6.6 μM in MDA-MB-231 cells), while methylation of phenolic groups (e.g., compound 4) reduced potency . The 3,5-dimethoxy-4-hydroxycinnamoyl side chain and conjugated systems also enhance selectivity for cancer cells over non-tumorigenic lines .
Q. What in vitro methodologies are used to evaluate cenocladamide analogues’ anti-cancer activity?
Methodological Answer: Standard assays include:
- Cytotoxicity : Cell proliferation assays (e.g., MTT) at 20 μM concentrations to screen analogues .
- Apoptosis/Necrosis : Fluorescence microscopy with acridine orange (AO) and ethidium bromide (EB) to distinguish live/dead cells; nuclear fragmentation analysis via high-content imaging .
- ROS Generation : Flow cytometry using MitoTracker and ROS-sensitive dyes (e.g., compound 3 induced a 20% ROS increase at 3 hours, mitigated by N-acetylcysteine) .
Q. How is the synthetic accessibility of cenocladamide analogues optimized for SAR studies?
Methodological Answer: A two-step synthesis strategy achieves 46% yield for compound 3:
- Core Modification : Selective hydrogenation or oxidation adjusts endocyclic double bonds and ketone positions .
- Side-Chain Functionalization : Substituents like methoxy or hydroxy groups are introduced via nucleophilic acyl substitution or Mitsunobu reactions .
Advanced Research Questions
Q. How do contradictory findings regarding ROS generation and mitochondrial effects challenge mechanistic understanding of cenocladamide analogues?
Methodological Answer: Compound 3 induces transient ROS spikes (20% at 3 hours) but no sustained oxidative stress, suggesting ROS-independent cytotoxicity . Mitochondrial mass increases observed via MitoTracker staining may instead reflect impaired mitophagy or metabolic disruption. Researchers should combine ROS scavengers (e.g., NAC) with mitochondrial membrane potential assays (JC-1 dye) to decouple these effects .
Q. What experimental strategies resolve discrepancies in SAR for analogues with similar structural motifs but divergent activity?
Methodological Answer: For example, compound 5 (lacking the α,β-unsaturated ketone) shows negligible activity despite shared phenolic groups with compound 3. Computational modeling (e.g., molecular docking to identify Michael acceptor targets like thioredoxin reductase) and proteomic profiling (to map covalent binding partners) can clarify SAR contradictions .
Q. How can multi-omics approaches address gaps in understanding cenocladamide’s mechanism of action?
Methodological Answer:
- Transcriptomics : RNA-seq to identify pathways altered by compound 3 (e.g., apoptosis regulators like Bcl-2 or necroptosis markers).
- Metabolomics : LC-MS to track changes in TCA cycle intermediates or glutathione levels, linking ROS fluctuations to metabolic stress .
- CRISPR Screens : Genome-wide knockout libraries can pinpoint genetic vulnerabilities (e.g., NRF2 or KEAP1) that modulate compound 3’s efficacy .
Q. Why do certain analogues exhibit cell-line-specific cytotoxicity despite conserved molecular targets?
Methodological Answer: Compound 3’s IC50 varies across 8 breast cancer lines (e.g., 6.6 μM in MDA-MB-231 vs. higher in T47D). Functional genomics (e.g., siRNA knockdown of efflux pumps like ABCG2) and phosphoproteomics (to assess kinase signaling heterogeneity) can identify resistance mechanisms .
Contradiction Analysis & Experimental Design
Q. How should researchers design experiments to validate conflicting hypotheses about cenocladamide-induced cell death pathways?
Methodological Answer:
Q. What controls are essential when interpreting fluorescence-based assays for cenocladamide analogues?
Methodological Answer:
- Autofluorescence Controls : Pre-treat cells with analogues to exclude compound-induced fluorescence interference in ROS or mitochondrial assays .
- Dye Quenching Tests : Titrate AO/EB concentrations to avoid saturation artifacts in flow cytometry .
Data Reporting & Validation
Q. How can researchers ensure reproducibility in cytotoxicity studies across laboratories?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
